Norgesic forte

Pharmacokinetics Drug-Drug Interaction Bioavailability

Norgesic Forte (CAS 88566-80-7) is a fixed-dose combination product containing orphenadrine citrate (50 mg), aspirin (770 mg), and caffeine (60 mg) per tablet. The CAS registry number designates the specific ternary mixture of 2-(acetyloxy)benzoic acid (aspirin), 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione (caffeine), and N,N-dimethyl-2-((2-methylphenyl)phenylmethoxy)ethanamine 2-hydroxy-1,2,3-propanetricarboxylate (orphenadrine citrate) in a 1:1:1 stoichiometric ratio as defined by the CAS Type 1 name.

Molecular Formula C41H49N5O14
Molecular Weight 835.9 g/mol
CAS No. 88566-80-7
Cat. No. B1202724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorgesic forte
CAS88566-80-7
SynonymsNorgesic forte
Molecular FormulaC41H49N5O14
Molecular Weight835.9 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C18H23NO.C9H8O4.C8H10N4O2.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;2-5H,1H3,(H,11,12);4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyPQOVMKOIORHXFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Norgesic Forte (CAS 88566-80-7): Scientific & Procurement Baseline for the Orphenadrine–Aspirin–Caffeine Fixed-Dose Combination


Norgesic Forte (CAS 88566-80-7) is a fixed-dose combination product containing orphenadrine citrate (50 mg), aspirin (770 mg), and caffeine (60 mg) per tablet [1]. The CAS registry number designates the specific ternary mixture of 2-(acetyloxy)benzoic acid (aspirin), 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione (caffeine), and N,N-dimethyl-2-((2-methylphenyl)phenylmethoxy)ethanamine 2-hydroxy-1,2,3-propanetricarboxylate (orphenadrine citrate) in a 1:1:1 stoichiometric ratio as defined by the CAS Type 1 name [2]. The product is indicated for the symptomatic relief of mild to moderate pain of acute musculoskeletal disorders, with the orphenadrine component serving as an adjunct to rest and physical therapy [1]. Its quantitative differentiation relative to monotherapy components and alternative muscle-relaxant regimens arises from the pharmacokinetic interaction between caffeine and aspirin, the defined dose ratio that cannot be replicated by extemporaneous compounding, and a safety profile that has been directly compared with aspirin alone in controlled studies.

Why Norgesic Forte (CAS 88566-80-7) Cannot Be Interchanged with Single-Agent Analgesics or Loose Component Mixtures


Substitution of Norgesic Forte with aspirin alone, orphenadrine alone, or ad hoc combinations of the individual components fails to reproduce the pharmacokinetic profile of the fixed-dose ternary mixture. Caffeine co-administration has been shown to increase the rate of salicylate appearance by approximately 25% and the maximum plasma concentration (Cmax) by 17% compared with aspirin alone [1]. This pharmacokinetic enhancement is intrinsic to the Norgesic Forte formulation and is lost when aspirin is administered without caffeine. Moreover, orphenadrine citrate provides centrally mediated muscle-relaxant and analgesic effects that are mechanistically distinct from the anti-inflammatory action of aspirin; administering orphenadrine alone does not yield equivalent anti-inflammatory salicylate exposure [2]. The fixed-dose format also prevents the variability inherent in extemporaneous dose-splitting or separate tablet regimens, which can lead to sub-therapeutic or supratherapeutic exposure to one or more components. The following quantitative evidence demonstrates the measurable, verifiable differentiation of Norgesic Forte relative to its closest comparators.

Norgesic Forte (CAS 88566-80-7): Head-to-Head Quantitative Differentiation Evidence for Scientific Selection & Procurement


Caffeine-Aspirin Pharmacokinetic Interaction: 25% Faster Salicylate Absorption vs. Aspirin Alone

In a study of 12 healthy adult male volunteers, co-administration of 650 mg aspirin with 120 mg caffeine citrate resulted in a 25% increase in the rate of salicylate appearance in plasma and a 17% increase in the maximum plasma concentration (Cmax) relative to 650 mg aspirin alone [1]. The area under the plasma concentration-time curve (AUC) of salicylate was also significantly higher for the caffeine-aspirin combination. No changes were observed in salicylate half-life, volume of distribution, or clearance, indicating that the interaction is confined to the absorption phase [1]. Because Norgesic Forte contains 770 mg aspirin and 60 mg caffeine per tablet, this pharmacokinetic enhancement is inherent to the product and cannot be achieved with plain aspirin formulations.

Pharmacokinetics Drug-Drug Interaction Bioavailability

Steady-State Salicylic Acid Equivalence Confirmation: Norgesic Forte Matches Plain Aspirin Anti-Inflammatory Levels Without Increased Toxicity

A double-blind, multiple-dose study in 24 volunteers compared the recommended regimen of Norgesic Forte (orphenadrine citrate + aspirin + caffeine) to an equivalent multiple-dose regimen of aspirin alone. Mean steady-state plasma salicylic acid levels were 154 ± 46 µg/mL (day 5) and 152 ± 49 µg/mL (day 10) for Norgesic Forte, versus 161 ± 49 µg/mL (day 5) and 154 ± 47 µg/mL (day 10) for aspirin alone [1]. No statistically significant differences were found in peak or trough levels, time to peak, AUC, or mean steady-state concentration. The combination did not cause increased or unusual side effects compared with aspirin alone [1]. This demonstrates that Norgesic Forte delivers anti-inflammatory salicylic acid exposure equivalent to plain aspirin while adding the muscle-relaxant and analgesic benefits of orphenadrine and the pharmacokinetic boost from caffeine, without increasing toxicity.

Therapeutic Drug Monitoring Steady-State Pharmacokinetics Safety Comparison

Dose-Strength Differentiation: Norgesic Forte Delivers Exactly 2× the Active Components of Regular Norgesic

According to the FDA-approved labeling, Norgesic Forte tablets contain orphenadrine citrate 50 mg, aspirin 770 mg, and caffeine 60 mg, whereas regular Norgesic tablets contain orphenadrine citrate 25 mg, aspirin 385 mg, and caffeine 30 mg—exactly half of each component [1]. This precise 2:1 ratio allows clinicians to halve the tablet burden for patients requiring higher doses, reducing pill count from two Norgesic tablets to a single Norgesic Forte tablet. The dose proportionality ensures predictable pharmacokinetics and avoids the inter-tablet variability that could arise when combining two separate Norgesic tablets. The Orange Book confirms that both strengths are approved drug products with established therapeutic equivalence evaluations, and no safety or efficacy concerns triggered market withdrawal .

Dosage Form Comparison Dose Proportionality Product Differentiation

Comparative Safety Profile: Norgesic Forte Does Not Increase Side Effects Relative to Aspirin Monotherapy

In the same multiple-dose comparative study described above, side effects were systematically monitored under double-blind conditions. The authors concluded that there was no evidence that the combination of orphenadrine citrate, caffeine, and aspirin in Norgesic Forte caused increased or unusual side effects compared with aspirin alone [1]. This finding is significant because the anticholinergic properties of orphenadrine (e.g., tachycardia, dry mouth, urinary retention) and the stimulant effects of caffeine could theoretically compound the gastrointestinal and central nervous system side effects of aspirin. The absence of additive toxicity supports the safety of the fixed-dose combination relative to aspirin monotherapy, while preserving the multi-mechanistic therapeutic advantages.

Adverse Event Comparison Safety Pharmacology Tolerability

Muscle-Relaxant Class-Level Efficacy: Orphenadrine Provides Comparable RMDQ Improvement to Other SMRs in Acute Low Back Pain

A pooled analysis of four randomized studies in emergency department patients with acute nonradicular low back pain compared the Roland-Morris Disability Questionnaire (RMDQ) improvement at 1-week follow-up across placebo, baclofen, metaxalone, tizanidine, diazepam, orphenadrine, methocarbamol, and cyclobenzaprine (all patients also received an NSAID). The mean RMDQ improvement for orphenadrine was 9.5 (95% CI 7.4–11.5), compared with baclofen 10.6 (95% CI 8.6–12.7), cyclobenzaprine 10.1 (95% CI 8.3–12.0), and placebo 10.5 (95% CI 9.5–11.5) [1]. Between-group differences were not statistically significant, indicating that orphenadrine is not inferior to other commonly prescribed SMRs. Notably, cyclobenzaprine was associated with a significantly higher rate of adverse medication effects than placebo (p < 0.01), a finding not observed for orphenadrine [1]. This positions the orphenadrine component of Norgesic Forte as a SMR with comparable efficacy but a more favorable tolerability profile than cyclobenzaprine in this clinical context.

Skeletal Muscle Relaxant Low Back Pain RMDQ Outcome

Norgesic Forte (CAS 88566-80-7): Evidence-Backed Research, Industrial, and Procurement Application Scenarios


Bioequivalence and Formulation Development Reference Product

For generic drug developers seeking ANDA approval for orphenadrine citrate/aspirin/caffeine fixed-dose combination tablets, Norgesic Forte serves as the Reference Listed Drug (RLD). The Harrison et al. (1983) study [1] provides the quantitative steady-state pharmacokinetic benchmark: mean salicylic acid concentrations of 154 ± 46 µg/mL (day 5) and 152 ± 49 µg/mL (day 10). Both the pharmacokinetic equivalence to aspirin alone and the absence of additive toxicity are documented, establishing the target product profile for any generic candidate. Procurement of the Norgesic Forte reference standard (CAS 88566-80-7) is therefore essential for analytical method validation, dissolution testing, and comparative pharmacokinetic studies. The dose-proportional 2× relationship with regular Norgesic offers an additional calibration point for assay linearity verification [2].

Pharmacokinetic Interaction Studies: Caffeine as a Bioavailability Enhancer

The Yoovathaworn et al. (1986) finding [1] that caffeine co-administration increases salicylate absorption rate by 25% and Cmax by 17% positions Norgesic Forte as a model system for studying drug-drug pharmacokinetic interactions involving methylxanthines. Researchers investigating formulation strategies to accelerate analgesic onset can use Norgesic Forte as a positive control or reference formulation, given the well-characterized interaction magnitude and the defined 1:1:1 stoichiometric ratio of the mixture (CAS 88566-80-7). The unchanged salicylate half-life, volume of distribution, and clearance further allow isolation of absorption-phase effects in mechanistic studies.

Muscle-Relaxant Comparative Effectiveness Research

The Abril et al. (2022) pooled analysis of seven skeletal muscle relaxants [1] provides a quantitative efficacy landscape in which orphenadrine delivered an RMDQ improvement of 9.5 (95% CI 7.4–11.5), statistically indistinguishable from baclofen (10.6), cyclobenzaprine (10.1), and others. Researchers designing head-to-head trials of fixed-dose muscle-relaxant/analgesic combinations can use this data as a baseline effect-size estimate for power calculations. The observation that cyclobenzaprine, but not orphenadrine, showed significantly more adverse effects than placebo (p < 0.01) supports selecting Norgesic Forte over cyclobenzaprine-containing formulations in studies where tolerability is a primary endpoint.

Institutional Formulary Evaluation and Procurement Decision Support

For hospital pharmacy and therapeutics committees evaluating skeletal muscle relaxant combinations, the evidence package for Norgesic Forte includes: (1) pharmacokinetic equivalence to aspirin in delivering anti-inflammatory salicylic acid levels (154 vs. 161 µg/mL at steady state) [1]; (2) caffeine-mediated 25% faster absorption [2]; (3) no excess side effects beyond aspirin alone under controlled conditions [1]; and (4) the practical advantage of a single-tablet regimen at 2× the strength of regular Norgesic [3]. This multi-dimensional evidence supports formulary inclusion based on pharmacokinetic, safety, and dosing-convenience criteria that are not uniformly met by loose combinations of individual agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norgesic forte

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.